LY 227942-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H21NO5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
1,1-dideuterio-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3,12D2; |
InChI 键 |
NMLRFGBDXFMJJM-GJJICHPYSA-N |
产品来源 |
United States |
Foundational & Exploratory
LY 227942-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated compound LY 227942-d5, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a core resource for professionals in the fields of pharmacology, cell biology, and drug development.
Core Compound Data
This compound is the deuterium-labeled version of LY 227942, a bioactive small molecule. The incorporation of five deuterium (B1214612) atoms makes it a valuable tool for various research applications, particularly in quantitative mass spectrometry-based assays.
| Property | Value | Citation |
| Compound Name | This compound | |
| Description | Deuterium labeled LY 227942 | |
| Unlabeled CAS Number | 116817-14-2 | |
| Molecular Weight (d5) | 392.48 g/mol | |
| Molecular Weight (unlabeled) | 387.45 g/mol |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
While direct studies on LY 227942 are limited in the public domain, its structural analogue, LY294002, is a well-characterized and potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.
Inhibitors like LY294002 act by competing with ATP for the binding site on the PI3K enzyme, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The prevention of PIP3 formation leads to the subsequent suppression of Akt and mTORC1/2 signaling.
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used for the PI3K inhibitor LY294002 and can be applied to assess the anti-proliferative effects of LY 227942.
a. Cell Seeding:
-
Plate cells (e.g., CNE-2Z nasopharyngeal carcinoma cells) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
b. Compound Treatment:
-
Prepare a stock solution of LY 227942 in DMSO.
-
Dilute the stock solution to various concentrations in culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of LY 227942. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
c. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Analysis using this compound as an Internal Standard (LC-MS/MS)
This compound is ideally suited as an internal standard for the quantification of unlabeled LY 227942 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol for sample preparation and analysis.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate in a microcentrifuge tube, add a known amount of this compound solution.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Duloxetine using LY 227942-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative analysis of duloxetine (B1670986) in human plasma using its deuterated analog, LY 227942-d5, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Duloxetine, the active compound in LY 227942, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and certain types of chronic pain.[1][2][3] Accurate and precise quantification of duloxetine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis.[4] This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[4] This document outlines the experimental workflow, detailed protocols, and expected performance characteristics of the method.
Principle of the Method
The method employs protein precipitation to extract duloxetine and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Signaling Pathway of Duloxetine
Duloxetine primarily acts by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] This modulation of serotonergic and noradrenergic signaling is central to its therapeutic effects. Recent research also suggests that duloxetine may influence other pathways, such as the mTORC1/S6K1 signaling cascade, which is involved in cell growth and proliferation and could be relevant to its potential applications in oncology.[5]
Caption: Simplified signaling pathway of Duloxetine (LY 227942).
Experimental Protocols
Materials and Reagents
-
Duloxetine reference standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of duloxetine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the duloxetine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
Protocol:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 2.5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte and IS specific precursor-to-product ion transitions |
Data Presentation and Performance Characteristics
The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar assays.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Duloxetine | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of duloxetine in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation sample preparation and rapid chromatographic runtime contribute to the efficiency of the assay.
References
- 1. Duloxetine - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duloxetine enhances the sensitivity of non-small cell lung cancer cells to EGFR inhibitors by REDD1-induced mTORC1/S6K1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Bioanalysis of LY227942-d5
Application Note and Protocol
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of LY227942 in biological matrices, utilizing its deuterated stable isotope, LY227942-d5, as an internal standard (IS). The described method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
LY227942 is a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake and is the racemic mixture of which the active enantiomer is duloxetine (B1670986).[1][2] In pharmacokinetic and other bioanalytical studies, it is crucial to have a robust and reliable method for the quantification of LY227942 in biological samples such as plasma or serum. The use of a stable isotope-labeled internal standard like LY227942-d5 is the gold standard in LC-MS/MS analysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[3][4]
This SOP outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of LY227942 and LY227942-d5.
Experimental Protocols
Materials and Reagents
-
LY227942 reference standard
-
LY227942-d5 (internal standard)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of LY227942 and LY227942-d5 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of LY227942 by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the LY227942-d5 primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
A choice of two common sample preparation techniques is presented below. The selection depends on the required level of sample cleanup and the laboratory's preference.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL LY227942-d5).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL LY227942-d5).
-
Condition an SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions: | |
| LY227942 | Q1: m/z 298.1 -> Q3: m/z 154.1 (Quantifier), m/z 44.1 (Qualifier) |
| LY227942-d5 | Q1: m/z 303.1 -> Q3: m/z 159.1 |
Data Presentation: Method Validation Parameters
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar analytes.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| LY227942 | 0.1 - 200 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| LQC | 0.3 | < 15 | < 15 | ± 15 |
| MQC | 50 | < 15 | < 15 | ± 15 |
| HQC | 150 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| LY227942 | 85 - 95 | 90 - 110 |
| LY227942-d5 | 85 - 95 | 90 - 110 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of LY227942 as a serotonin-norepinephrine reuptake inhibitor.
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of LY227942 using LC-MS/MS.
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Detection of LY227942-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY227942, chemically known as Duloxetine, is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. Accurate and sensitive quantification of LY227942 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as LY227942-d5 (Duloxetine-d5), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response.
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of LY227942, with a focus on the mass spectrometry settings for the detection of its deuterated internal standard, LY227942-d5. The methodologies described are intended to serve as a comprehensive guide for researchers to develop and validate robust and reliable bioanalytical methods.
Signaling Pathway: Mechanism of Action of LY227942 (Duloxetine)
LY227942 functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. The diagram below illustrates this mechanism.
Caption: Mechanism of action of LY227942 (Duloxetine) as an SNRI.
Experimental Workflow for LC-MS/MS Analysis
The overall workflow for the quantitative analysis of LY227942 and its internal standard in a biological matrix, such as plasma, is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for the quantification of LY227942.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection of LY227942 and its deuterated internal standard, LY227942-d5. These parameters are crucial for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| LY227942 (Duloxetine) | 298.3 | 154.1 | Positive |
| LY227942-d5 (Duloxetine-d5) | 303.3 | 159.1 | Positive |
Table 2: Mass Spectrometer Compound-Specific Parameters
| Parameter | LY227942 (Duloxetine) | LY227942-d5 (Duloxetine-d5) |
| Declustering Potential (DP) | 18 V | 18 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 10 V | 9 V |
| Collision Cell Exit Potential (CXP) | 10 V | 9 V |
Note: These values are starting points and should be optimized for the specific instrument being used.
Table 3: Mass Spectrometer Source-Dependent Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (GS1) | 40 psi |
| Auxiliary Gas (GS2) | 42 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of LY227942 from human plasma using Oasis HLB cartridges.
Materials:
-
Human plasma samples
-
LY227942-d5 internal standard (IS) working solution (e.g., 200 ng/mL in methanol)
-
0.1% Formic acid in water
-
Acetonitrile
-
5 mM Ammonium (B1175870) acetate (B1210297) buffer
-
Oasis HLB SPE cartridges (30 mg, 1 mL)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
To a 100 µL aliquot of human plasma, add 10 µL of the LY227942-d5 IS working solution.
-
Add 25 µL of 0.1% formic acid solution and vortex for 10 seconds.
-
Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the plasma sample mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 0.1% formic acid solution, followed by 1.0 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 0.5 mL of the mobile phase (e.g., acetonitrile/5 mM ammonium acetate buffer, 83:17, v/v).
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate buffer (83:17, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Run Time: Approximately 2.5 minutes (isocratic elution)
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., MDS Sciex API-4000).
Method:
-
Set up the mass spectrometer in positive ESI mode.
-
Optimize the source-dependent parameters as listed in Table 3.
-
Create an MRM method using the transitions specified in Table 1.
-
Optimize the compound-specific parameters (DP, EP, CE, CXP) for both LY227942 and LY227942-d5, using the values in Table 2 as a starting point. This can be done by infusing a standard solution of each compound into the mass spectrometer.
-
Set the quadrupoles (Q1 and Q3) to unit resolution.
-
Acquire data using the instrument's software.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the MRM transitions of LY227942 and LY227942-d5.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve by plotting the peak area ratio against the concentration of LY227942 in a series of calibration standards.
-
Determine the concentration of LY227942 in the unknown samples by interpolation from the calibration curve.
Conclusion
The protocols and settings provided in these application notes offer a robust starting point for the sensitive and selective quantification of LY227942 and its deuterated internal standard, LY227942-d5, in biological matrices. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to generate high-quality data for a variety of applications in drug development and clinical research. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.
Application Notes and Protocols for the Use of LY 227942-d5 in Therapeutic Drug Monitoring
Introduction
LY 227942 is a potent and selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). Its more active enantiomer, duloxetine (B1670986), is widely used as an antidepressant medication. Therapeutic Drug Monitoring (TDM) of duloxetine is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides detailed application notes and protocols for the use of LY 227942-d5, a deuterated stable isotope of duloxetine, as an internal standard in the quantitative analysis of duloxetine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3]
Data Presentation
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of duloxetine in human plasma using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Duloxetine Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3 |
| Internal Standard | Duloxetine d5 | Duloxetine D5 | Duloxetine-d3 |
| Sample Volume | 100 µL | 200 µL | 100 µL |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| LC Column | C18 | C18 | Not Specified |
| Mobile Phase | Acetonitrile (B52724)–5 mM ammonium (B1175870) acetate (B1210297) buffer (83:17, v/v) | Acetonitrile and 30 mM ammonium formate (B1220265) (pH 5.0) | Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.9 mL/min | 0.40 mL/min | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (Duloxetine) | m/z 298.3 → 154.1 | m/z 298.24 → 154.52 | Not Specified |
| MRM Transition (IS) | m/z 303.3 → 159.1 | m/z 303.29 → 159.21 | Not Specified |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.05 - 101 | 10.80 - 345.60 | 0.1 - 50.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 10.80 | 0.1 |
| Intra-day Precision (%CV) | < 10.00% | < 10.00% | Not Specified |
| Inter-day Precision (%CV) | < 10.00% | < 10.00% | Not Specified |
| Accuracy (%) | 93.44% - 106.20% | 93.44% - 106.20% | Not Specified |
| Mean Recovery (%) | > 85% | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the quantification of duloxetine in human plasma using this compound (duloxetine-d5) as an internal standard.
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of duloxetine and this compound in methanol (B129727).
-
Prepare working standard solutions of duloxetine by serial dilution of the stock solution with a methanol-water mixture.
-
Prepare a working internal standard solution of this compound at a concentration of 200 ng/mL.
-
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the 200 ng/mL this compound internal standard working solution and vortex.
-
Add 25 µL of 0.1% formic acid and vortex for 10 seconds.
-
-
Solid Phase Extraction:
-
Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of 0.1% formic acid followed by 1.0 mL of 5% methanol.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the eluate into the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Protein Precipitation (PP)
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of duloxetine and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by appropriate dilutions in a suitable solvent.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 450 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer 200 µL of the supernatant to a new tube.
-
Inject 4 µL of the supernatant into the UPLC-MS/MS system for analysis.
-
Mandatory Visualization
Signaling Pathway of LY 227942 (Duloxetine)
References
Troubleshooting & Optimization
Navigating the Nuances of Isotopic Labeling: A Technical Guide to Using LY 227942-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for laboratory professionals utilizing LY 227942-d5 as an internal standard in quantitative analytical studies. Addressing common challenges and offering practical solutions, this resource is designed to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues that may arise during the use of this compound, providing clear, actionable troubleshooting steps.
Issue 1: Chromatographic Separation of Analyte and Internal Standard
Question: I am observing a slight difference in retention time between my analyte (LY 227942) and the internal standard (this compound) during LC-MS/MS analysis. Why is this happening and how can I address it?
Answer: This phenomenon, known as the "chromatographic isotope effect," is a common occurrence with deuterated internal standards. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase and resulting in a slightly earlier elution time for the deuterated compound in reversed-phase chromatography.[1]
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.
-
Method Optimization:
-
Adjust Mobile Phase Gradient: A shallower gradient can help to minimize the separation.
-
Modify Mobile Phase Composition: Altering the ratio of organic solvent to aqueous phase can influence retention and potentially improve co-elution.
-
Lower Column Temperature: Reducing the column temperature can sometimes decrease the isotope effect.
-
-
Consider a Lower Resolution Column: If complete co-elution is critical and cannot be achieved through method optimization, using a column with slightly lower resolving power may be an option to ensure both compounds elute within a single peak.
Issue 2: Inaccurate Quantification due to Isotopic Exchange
Question: My quantitative results are inconsistent, and I suspect the deuterium labels on my this compound may be exchanging with hydrogen from the solvent. How can I confirm and prevent this?
Answer: Isotopic exchange, or H/D back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the surrounding environment. This is more likely to happen if the deuterium atoms are located on heteroatoms (like -OH or -NH groups) or on carbon atoms adjacent to carbonyl groups.[2] Storing or analyzing deuterated compounds in acidic or basic solutions can also catalyze this exchange.
Troubleshooting Steps:
-
Evaluate Label Position: Whenever possible, select a deuterated standard where the labels are on stable positions, such as an aromatic ring.
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase.
-
Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile, methanol) when feasible. Minimize the time the standard is in aqueous or protic solutions.
-
Stability Check: Prepare a solution of this compound in your sample matrix or mobile phase and analyze it over time to monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal.
Issue 3: Variable Internal Standard Response due to Matrix Effects
Question: I am observing significant variability in the peak area of this compound across different samples, leading to poor precision. What could be causing this?
Answer: This issue often points to differential matrix effects, where components in the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the internal standard to a different extent than the analyte.[3] Even with co-elution, the analyte and internal standard may experience different micro-environments within the ion source.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Conduct a Post-Extraction Spike Experiment: This will help to quantify the extent of the matrix effect on your internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
This protocol is designed to determine the extent of ion suppression or enhancement on this compound caused by the sample matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound stock solution.
-
Mobile phase or appropriate reconstitution solvent.
-
Standard laboratory equipment for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound at the working concentration into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank matrix samples according to your established procedure. After the final evaporation step, reconstitute the dried extract with the this compound solution prepared for Set A.
-
-
Analyze the samples using your validated LC-MS/MS method.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment investigating the chromatographic isotope effect on this compound.
| Chromatographic System | Analyte (LY 227942) Retention Time (min) | Internal Standard (this compound) Retention Time (min) | Retention Time Difference (ΔtR) |
| Reversed-Phase C18, 50mm x 2.1mm, 1.8µm | 3.45 | 3.42 | 0.03 |
| HILIC, 100mm x 2.1mm, 1.7µm | 2.89 | 2.89 | 0.00 |
This data is for illustrative purposes only and will vary based on specific experimental conditions.
Visualizations
Caption: Workflow for assessing matrix effects on this compound.
Caption: Troubleshooting logic for common this compound issues.
References
Technical Support Center: Minimizing Ion Suppression for LY227942-d5
Welcome to the technical support center for minimizing ion suppression when analyzing LY227942-d5 in complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS/MS).
LY227942, also known as duloxetine, is a serotonin-norepinephrine reuptake inhibitor used as an antidepressant.[1][2][3] Its deuterated internal standard, LY227942-d5, is crucial for accurate quantification in bioanalytical studies. However, like many analyses in complex matrices, ion suppression can be a significant challenge, leading to reduced sensitivity, poor accuracy, and unreliable results.[4][5] This guide will walk you through the common causes of ion suppression and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my LY227942-d5 analysis?
A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) and other atmospheric pressure ionization sources used in LC-MS. It is the reduction in the ionization efficiency of the target analyte (LY227942-d5) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These interfering substances compete with the analyte for ionization, leading to a decreased signal intensity and potentially compromising the accuracy, precision, and sensitivity of your assay.
Q2: I'm using a deuterated internal standard (LY227942-d5). Shouldn't that correct for ion suppression?
A2: Stable isotope-labeled internal standards (SIL-IS), like LY227942-d5, are the preferred choice for correcting matrix effects because they have nearly identical physicochemical properties to the analyte and should co-elute. In theory, the analyte and the internal standard experience the same degree of ion suppression, and the ratio of their signals remains constant, allowing for accurate quantification. However, significant ion suppression can still be problematic if the signal of the internal standard is suppressed to a level where it is no longer reliably detected. Furthermore, slight differences in retention times between the analyte and its deuterated analog can lead to differential ion suppression, where one is more affected than the other.
Q3: How can I determine if ion suppression is affecting my LY227942-d5 signal?
A3: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of LY227942-d5 solution into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the constant baseline signal of LY227942-d5 indicates the retention times at which matrix components are eluting and causing suppression.
Troubleshooting Guide
If you are experiencing issues such as low signal intensity, poor reproducibility, or inconsistent results with your LY227942-d5 internal standard, follow this troubleshooting guide.
Problem: Low or inconsistent signal for LY227942-d5
This is a common symptom of ion suppression. The following steps will help you diagnose and mitigate the issue.
Step 1: Diagnose the Presence and Severity of Ion Suppression
As mentioned in the FAQ, a post-column infusion experiment is the most effective way to visualize ion suppression.
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system. The choice of sample preparation technique can have a significant impact on the cleanliness of the final extract.
Table 1: Comparison of Common Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Fast, simple, and inexpensive. | Often results in significant matrix effects as it does not effectively remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT and can be selective based on pH and solvent choice. | Can be labor-intensive, may have lower analyte recovery for polar compounds, and uses organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent. | Provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids. | Can be more time-consuming and expensive than PPT or LLE. Method development can be more complex. |
Step 3: Optimize Chromatographic Conditions
If sample preparation alone is not sufficient, optimizing the chromatographic separation can help to separate LY227942-d5 from co-eluting interferences.
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between your analyte and interfering peaks.
-
Change the Column Chemistry: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter the selectivity of the separation.
-
Reduce the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.
Step 4: Adjust Mass Spectrometer Source Parameters
In some instances, optimizing the ion source settings can help minimize the effects of ion suppression. Experiment with parameters such as capillary voltage, gas flow rates, and source temperature to find the optimal conditions for LY227942-d5 ionization in your specific matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
LY227942-d5 standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of LY227942-d5 at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the LY227942-d5 standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin infusing the LY227942-d5 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Inject a blank matrix extract onto the LC column.
-
Monitor the LY227942-d5 signal throughout the chromatographic run. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Plasma sample
-
LY227942-d5 internal standard solution
-
Formic acid
-
Water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Reconstitution solvent (e.g., mobile phase)
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the plasma sample (e.g., 100 µL) with an acidic solution (e.g., 2% formic acid in water) and add the LY227942-d5 internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic solution to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the LY227942 and LY227942-d5 from the cartridge with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the reconstitution solvent for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression of LY227942-d5.
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. longdom.org [longdom.org]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to LY 227942-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of LY 227942 (Duloxetine), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the deuterated internal standard, LY 227942-d5, with alternative internal standards, supported by established principles of bioanalytical method validation.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1] this compound, the deuterated form of LY 227942, exemplifies this standard. Its near-identical physicochemical properties to the analyte ensure it effectively tracks and compensates for variability throughout the analytical workflow, from sample extraction to instrument response.
Superior Performance of this compound
The primary advantage of a deuterated internal standard like this compound lies in its ability to minimize the impact of matrix effects, a major challenge in bioanalysis where components of the biological matrix can interfere with the ionization of the analyte.[1] By co-eluting with the analyte, this compound experiences the same matrix-induced suppression or enhancement, allowing for accurate correction and leading to more reliable and reproducible results.
While a specific head-to-head comparative study between this compound and a structural analog for the analysis of LY 227942 was not identified in the public literature, the performance of a deuterated standard is well-documented in the validation of bioanalytical methods for Duloxetine. The following table summarizes typical performance data for an LC-MS/MS method using a deuterated internal standard for the analysis of Duloxetine (LY 227942) in human plasma.
Table 1: Performance Characteristics of LY 227942 Quantification using this compound Internal Standard
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | >0.99 |
| Precision (Intra-batch) | Coefficient of Variation (%CV) | ≤15% (≤20% at LLOQ) |
| Precision (Inter-batch) | Coefficient of Variation (%CV) | ≤15% (≤20% at LLOQ) |
| Accuracy (Intra-batch) | % Bias | Within ±15% (±20% at LLOQ) |
| Accuracy (Inter-batch) | % Bias | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and Reproducible | Not specified, but should be consistent |
| Matrix Effect | IS-Normalized Matrix Factor %CV | ≤15% |
LLOQ: Lower Limit of Quantification
Comparison with a Structural Analog Internal Standard
In the absence of a deuterated internal standard, researchers may opt for a structural analog—a molecule with a similar chemical structure to the analyte. While more readily available and less expensive, structural analogs present significant disadvantages that can compromise data quality.
A hypothetical structural analog for LY 227942 might differ in a functional group or a part of its carbon skeleton. These differences, however subtle, can lead to variations in physicochemical properties, affecting its behavior during sample preparation and chromatographic separation.
Table 2: Expected Performance Comparison: this compound vs. Structural Analog
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Expected) | Rationale for Difference |
| Chromatographic Retention Time | Co-elutes with LY 227942 | May have a different retention time | Differences in polarity and interaction with the stationary phase. |
| Extraction Recovery | Nearly identical to LY 227942 | May differ from LY 227942 | Variations in solubility and partitioning behavior. |
| Matrix Effect Compensation | Excellent | Potentially poor and variable | Different retention times lead to exposure to different co-eluting matrix components. |
| Precision & Accuracy | High (typically %CV and %Bias < 15%) | Lower, with a higher risk of variability | Inability to effectively compensate for analytical variability. |
| Overall Reliability | High | Moderate to Low | Potential for inaccurate and imprecise results. |
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative workflow for the quantification of LY 227942 in human plasma using this compound as an internal standard.
Key Experimental Steps:
-
Sample Preparation:
-
Aliquots of human plasma samples, calibration standards, and quality control samples are taken.
-
A known amount of this compound internal standard working solution is added to all samples.
-
Protein precipitation is performed by adding a solvent such as acetonitrile (B52724) or methanol, followed by vortexing and centrifugation to separate the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate LY 227942 and this compound from other matrix components.
-
Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both LY 227942 and this compound. For example:
-
LY 227942: m/z 298.1 → 154.1
-
This compound: m/z 303.1 → 159.1
-
-
-
Data Analysis:
-
The peak areas of the MRM transitions for both the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards.
-
The concentrations of LY 227942 in the unknown samples are determined from the calibration curve using the measured peak area ratios.
-
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow and the rationale behind the superiority of a deuterated internal standard.
Caption: Bioanalytical workflow for LY 227942 using this compound.
Caption: Rationale for superior performance of a deuterated internal standard.
References
The Fine-Tuned Selectivity of LY227942-d5: A Comparative Analysis in Complex Biological Systems
For researchers navigating the intricate landscape of neurotransmitter modulation, the specificity and selectivity of chemical probes are paramount. LY227942, the racemic parent compound of the deuterated internal standard LY227942-d5, and its active (+)-enantiomer, duloxetine (B1670986), have established themselves as potent inhibitors of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This guide provides a comprehensive comparison of the binding and functional selectivity of LY227942/duloxetine against other commonly used serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), supported by experimental data and detailed methodologies.
Comparative Analysis of Transporter Affinity and Selectivity
The defining characteristic of an SNRI is its affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). The equilibrium inhibitor constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction. The ratio of these Ki values provides a quantitative measure of a compound's selectivity.
As the data in Table 1 illustrates, duloxetine exhibits high affinity for both SERT and NET, with a Ki ratio (SERT/NET) of approximately 9-10.[1] This indicates a relatively balanced dual-acting profile. In comparison, venlafaxine (B1195380) demonstrates a significantly higher preference for SERT over NET, with a selectivity ratio of around 30.[1] Its active metabolite, desvenlafaxine, shows a more balanced profile than the parent compound but is still more selective for SERT. Milnacipran, in contrast to duloxetine and venlafaxine, displays a higher affinity for NET over SERT in functional uptake assays.[2]
To further contextualize the dual-action of LY227942/duloxetine, a comparison with SSRIs is essential. Fluoxetine and sertraline (B1200038) show high to very high affinity for SERT, with significantly weaker interactions at NET, underscoring their selective mechanism of action.
Table 1: Comparative Binding Affinities (Ki, nM) for Neurotransmitter Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/NET Selectivity Ratio |
| Duloxetine (active form of LY227942) | 0.8 [1] | 7.5 [1] | 240 | ~9.4 |
| Venlafaxine | 82 | 2480 | >1000 | ~30 |
| Desvenlafaxine | 40.2 | 558.4 | >1000 | ~13.9 |
| Milnacipran | 11.2 (human recombinant) | 92.2 (human recombinant) | >10,000 | ~0.12 (NET selective) |
| Fluoxetine | 1.1-1.4 | >1000 | >1000 | >700 |
| Sertraline | 0.2-2.1 | 25-42 | 25-54 | >12 |
Note: Lower Ki values indicate higher binding affinity. The SERT/NET selectivity ratio is calculated as Ki(NET)/Ki(SERT). A ratio close to 1 indicates balanced activity, a ratio >1 indicates SERT selectivity, and a ratio <1 indicates NET selectivity.
Off-Target Binding Profile: A Measure of Specificity
A crucial aspect of a compound's utility in research is its specificity, or its lack of significant affinity for other receptors and transporters, which can lead to off-target effects. Radioligand binding assays against a panel of common central nervous system (CNS) receptors are used to determine this profile.
LY227942 and its active form, duloxetine, are known for their "clean" off-target profile, possessing only weak affinity for muscarinic, histamine-1, adrenergic, dopamine (B1211576), and other serotonin receptors. This high degree of specificity minimizes the potential for confounding results in experimental systems and contributes to a more favorable side-effect profile in clinical applications compared to older classes of antidepressants like tricyclic antidepressants (TCAs).
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a target receptor or transporter. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which can then be converted to the Ki value.
Generalized Protocol:
-
Preparation of Biological Material: Membranes from cells or tissues expressing the target transporter (e.g., HEK293 cells stably expressing human SERT or NET, or rat brain synaptosomes) are prepared.
-
Assay Setup: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Competition: A range of concentrations of the test compound (e.g., duloxetine) is added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay
Objective: To measure the functional inhibition of neurotransmitter reuptake by a test compound.
Principle: This assay directly measures the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes (resealed nerve terminals).
Generalized Protocol:
-
Preparation of Biological Material: Synaptosomes are prepared from specific brain regions (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake), or cell lines stably expressing the transporter of interest are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound or vehicle.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is rapidly stopped by cooling the samples and/or adding an ice-cold buffer.
-
Separation and Quantification: The cells or synaptosomes are collected by filtration, and the amount of radioactivity taken up is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined from concentration-response curves.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the primary mechanism of action of SNRIs and a typical experimental workflow for determining compound selectivity.
References
Performance Under Pressure: A Comparative Guide to Inter-day and Intra-day Variability Using LY 227942-d5
For researchers and scientists in the fast-paced world of drug development, the precision and reproducibility of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reliable data. This guide provides an objective comparison of the performance of the deuterated internal standard LY 227942-d5 against non-deuterated alternatives, with a focus on inter-day and intra-day variability. The supporting experimental data underscores the superior performance of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Unveiling the Data: Precision and Accuracy in Focus
The core of a reliable bioanalytical method lies in its precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a known value). These parameters are typically assessed at different concentrations, including the lower limit of quantification (LLOQ), and across different analytical runs (inter-day) and within the same run (intra-day).
The Gold Standard: this compound (Duloxetine-d5)
A study by Gajula et al. provides a clear illustration of the high precision and accuracy achievable with a deuterated internal standard for the analysis of duloxetine (B1670986) (the non-deuterated form of LY 227942). The use of duloxetine-d5 as an internal standard in an LC-MS/MS method for human plasma samples yielded impressive results, as detailed in the table below.[1][2]
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (0.05 ng/mL) | 4.20 - 9.81 | 96.69 - 111.39 | 5.50 - 8.90 | 98.50 - 105.60 |
| Low QC (0.15 ng/mL) | 2.80 - 6.50 | 97.80 - 103.50 | 4.10 - 7.80 | 99.10 - 104.20 |
| Medium QC (50 ng/mL) | 1.90 - 4.80 | 98.90 - 102.70 | 3.20 - 6.50 | 99.80 - 103.10 |
| High QC (80 ng/mL) | 2.10 - 5.30 | 99.20 - 101.90 | 2.90 - 5.80 | 100.20 - 102.50 |
Data sourced from Gajula et al.[1]
Alternative Internal Standards: A Comparative Look
While deuterated standards are preferred, structural analogs are sometimes employed. A study by Bhanupriya K, et al. utilized Telmisartan as a non-deuterated internal standard for the quantification of duloxetine in human plasma. Another study utilized Atomoxetine as an internal standard. While these methods can be validated to meet regulatory requirements, the data often reveals slightly higher variability compared to methods using a deuterated standard.
Performance Data with Telmisartan as Internal Standard
| Quality Control Sample | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ (0.345 ng/mL) | 1.19 - 13.12 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Low QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
Data interpretation based on the acceptance criteria mentioned in Bhanupriya K, et al.[3]
Performance Data with Atomoxetine as Internal Standard
A separate study validated a method for duloxetine using Atomoxetine as the internal standard. The validation demonstrated acceptable precision and accuracy within the required limits.
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (0.100 ng/mL) | 5.12 | 108 | Not explicitly stated | Not explicitly stated |
| Low QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | < 15 | 85 - 115 | < 15 | 85 - 115 |
Data interpretation based on the acceptance criteria mentioned in a study on the determination of Duloxetine in human plasma.
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for the key experiments cited in this guide.
Method Using this compound (Duloxetine-d5) as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract the analyte and internal standard from 100 µL of human plasma.
-
Chromatographic Separation: An HPLC system with a Zorbax SB C18 column (50 mm × 2.1 mm, 5 µm) was used. The mobile phase consisted of acetonitrile (B52724) and 0.1% formic acid in water in a gradient mode.
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with multiple-reaction monitoring (MRM) mode was used. The ion transitions monitored were m/z 298.3 → 154.1 for duloxetine and m/z 303.3 → 159.1 for duloxetine-d5.[1]
Method Using Telmisartan as Internal Standard
-
Sample Preparation: Protein precipitation was performed to extract the analyte and internal standard from plasma samples.
-
Chromatographic Separation: An X-Bridge column (4.6 x 50 mm, 3.5µm) was used with a gradient elution mode. The mobile phase was composed of 100% methanol (B129727) and 0.1% formic acid.
-
Mass Spectrometric Detection: An API 4000 mass spectrometer in MRM mode was used. The ion transitions were m/z 297.90 → 154.1 for duloxetine and m/z 515.10 → 276.30 for Telmisartan.
Visualizing the Workflow and Logic
To better understand the experimental processes and the rationale behind internal standard selection, the following diagrams are provided.
Bioanalytical Workflow for Quantification
Internal Standard Selection Logic
References
The Gold Standard of Bioanalysis: A Comparative Guide to LY 227942-d5 and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison of deuterated internal standards, such as LY 227942-d5, and their carbon-13 (¹³C)-labeled counterparts. By examining key performance parameters and providing detailed experimental methodologies, this document will empower you to make an informed choice for your bioanalytical assays.
In the realm of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled internal standards (SIL-ISs) are indispensable for correcting analytical variability.[1] An ideal internal standard is chemically and physically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization.[2][3] While both deuterated and ¹³C-labeled standards are designed to meet this ideal, inherent physicochemical differences can lead to significant variations in analytical performance.[3]
Key Performance Parameters: A Quantitative Comparison
Table 1: Chromatographic Co-elution
| Internal Standard Type | Observation | Key Findings |
| Deuterated (e.g., this compound) | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3] This is more pronounced in high-resolution liquid chromatography. | The "isotope effect" from the mass difference between hydrogen and deuterium (B1214612) can alter physicochemical properties, leading to chromatographic separation from the analyte. |
| ¹³C-Labeled | Typically co-elutes perfectly with the analyte under various chromatographic conditions. | The minimal mass difference and identical physicochemical properties ensure that the analyte and internal standard experience the same matrix effects at the same time, providing more accurate compensation. |
Table 2: Accuracy and Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Findings |
| Deuterated | 96.8 | 8.6 | Inaccurate compensation for matrix effects due to chromatographic shifts can lead to significant errors in quantification, with one study reporting up to 40% error. |
| ¹³C-Labeled | 100.3 | 7.6 | Superior co-elution and isotopic stability lead to more reliable and reproducible quantification with improved accuracy and precision. |
Table 3: Matrix Effect Compensation
| Internal Standard Type | Performance | Key Findings |
| Deuterated | Can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | If the analyte and the deuterated standard separate chromatographically, they may be affected differently by co-eluting matrix components. |
| ¹³C-Labeled | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | The ¹³C-labeled standard is the superior choice for complex biological matrices where significant matrix effects are anticipated. |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, rigorous validation is essential. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Chromatographic Co-elution Assessment
Objective: To determine the retention time difference between the analyte and the internal standard.
Protocol:
-
Prepare a solution containing both the analyte (e.g., LY 227942) and the internal standard (this compound or a ¹³C-labeled version) in a reconstitution solvent.
-
Inject the solution onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS/MS).
-
Monitor the extracted ion chromatograms (EICs) for both the analyte and the internal standard.
-
Calculate the difference in retention time (ΔRT) between the two peaks. An ideal internal standard will have a ΔRT of zero.
Accuracy and Precision Evaluation
Objective: To assess the accuracy (closeness to the true value) and precision (reproducibility) of the quantification method using the internal standard.
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.
-
Add a constant concentration of the internal standard to all samples.
-
Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the QC samples using the calibration curve.
-
Calculate the accuracy as the percentage of the determined concentration to the nominal concentration and the precision as the coefficient of variation (%CV).
Matrix Effect Assessment
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the internal standard using the formula: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) by dividing the analyte MF by the internal standard MF. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Chromatographic behavior of ¹³C-labeled vs. deuterated internal standards.
Conclusion and Recommendation
The evidence strongly supports the superiority of ¹³C-labeled internal standards over their deuterated counterparts for robust and accurate quantitative bioanalysis. Their virtually identical physicochemical properties to the analyte ensure perfect co-elution, leading to more effective compensation for matrix effects and improved accuracy and precision.
While deuterated internal standards like this compound can be a more cost-effective option and may be suitable for some applications, researchers must be vigilant for potential issues such as chromatographic shifts and isotopic instability. For high-stakes applications in drug development and clinical research where data integrity is paramount, the investment in a ¹³C-labeled internal standard is highly recommended to minimize the risk of analytical errors and ensure the generation of the highest quality data.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful research and regulatory submissions. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data and detailed protocols in alignment with global regulatory expectations.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) strongly advocate for the use of SIL-IS to enhance the accuracy and precision of bioanalytical methods.[4][5] The harmonized ICH M10 guideline provides a unified framework for bioanalytical method validation, emphasizing the importance of a suitable internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident in their ability to mitigate matrix effects and improve the overall accuracy and precision of the analytical method. The following tables summarize the key performance differences and typical acceptance criteria as stipulated by regulatory guidelines.
Table 1: Performance Comparison of Internal Standard Types
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±20% |
| Precision (%CV) | Generally <15% | Often >15% |
| Matrix Effect | Effectively compensated | Variable and often significant |
| Extraction Recovery | Variations are normalized | Inconsistent tracking of analyte recovery |
| Chromatographic Behavior | Co-elutes with the analyte | May have different retention times |
Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% from at least six different matrix sources. |
| Calibration Curve | A correlation coefficient (r²) of ≥ 0.99 is generally required. The calibration standards should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision (Intra- and Inter-day) | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Dilution Integrity | The accuracy and precision of diluted samples should be within ±15%. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. The following sections outline the methodologies for key validation experiments.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Materials:
-
Blank biological matrix from at least six different sources.
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system.
-
Appropriate solvents and reagents.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the analyte and deuterated internal standard into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix from each of the six sources before the extraction process at the same low and high concentrations. (This set is primarily for recovery assessment but is often prepared concurrently).
-
-
Analyze all prepared samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Deuterated IS)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized matrix factor across the six different matrix sources. The %CV should be ≤15%.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix.
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system.
-
Appropriate storage containers.
Procedure:
-
Prepare Quality Control (QC) samples at low and high concentrations in the biological matrix.
-
Freeze-Thaw Stability:
-
Subject a set of QC samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep a set of QC samples at room temperature for a duration that mimics the expected sample handling time.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
-
Long-Term Stability:
-
Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the planned storage duration of the study samples.
-
Analyze the samples at various time points and compare the concentrations to those of freshly prepared QC samples.
-
-
Post-Preparative (Autosampler) Stability:
-
Place a set of processed QC samples in the autosampler and analyze them at the beginning and end of the analytical run.
-
The results should be within the acceptance criteria for accuracy and precision.
-
Visualizing the Workflow and Rationale
To further elucidate the experimental processes and the logical framework behind the use of deuterated internal standards, the following diagrams are provided.
Bioanalytical Workflow Using a Deuterated Internal Standard
Bioanalytical Method Validation Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
